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Compound of Interest

Compound Name: alpha-Viniferin

Cat. No.: B015508

Introduction

a-Viniferin is a complex polyphenolic compound classified as a stilbenoid. It is an oligomer,
specifically a trimer, of resveratrol, a well-known phytoalexin found in grapes and other plants.
[1][2] As a natural product, a-viniferin has garnered significant interest from researchers in the
fields of phytochemistry and drug development due to its diverse and potent biological
activities, including anti-inflammatory, antioxidant, and acetylcholinesterase inhibitory effects.[3]
[4][5] This guide provides a detailed examination of the chemical structure and stereochemistry
of a-viniferin, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

a-Viniferin is a macrocyclic compound formed from three resveratrol units.[3] These units are
linked to form a complex heptacyclic skeleton that incorporates three 2-(4-hydroxyphenyl)-2,3-
dihydro-1-benzofuran moieties.[3] This intricate assembly results in a rigid, three-dimensional
structure.

The molecular formula of a-viniferin is C42H3009, and it has a molecular weight of
approximately 678.7 g/mol .[3] The systematic IUPAC name for the most common
stereoisomer, (+)-a-viniferin, is (2R,3R,10R,11R,18S,19S)-3,11,19-tris(4-
hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13 021 25 0927 017 26]heptacosa-
1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol.[3]

l».Chemical structure of alpha-viniferin Figure 1: 2D Chemical Structure of a-Viniferin.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b015508?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC9414909/
https://www.researchgate.net/publication/362582704_Chemistry_Biosynthesis_and_Pharmacology_of_Viniferin_Potential_Resveratrol-Derived_Molecules_for_New_Drug_Discovery_Development_and_Therapy
https://pubchem.ncbi.nlm.nih.gov/compound/Alpha-Viniferin
http://www.thegoodscentscompany.com/data/rw1821331.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB41398250.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Alpha-Viniferin
https://pubchem.ncbi.nlm.nih.gov/compound/Alpha-Viniferin
https://pubchem.ncbi.nlm.nih.gov/compound/Alpha-Viniferin
https://pubchem.ncbi.nlm.nih.gov/compound/Alpha-Viniferin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties of a-viniferin is
presented in the table below. This data is crucial for computational modeling, drug design, and
understanding the molecule's behavior in biological systems.

Property Value Reference
Molecular Formula Ca2H3009 [3]
Molecular Weight 678.7 g/mol [3]

(2R,3R,10R,11R,18S,19S)-3,1
1,19-tris(4-
hydroxyphenyl)-4,12,20-

IUPAC Name trioxaheptacyclo[16.6.1.12,>.11°  [3]
,13.021,25 02,27 017 26|heptacosa-
1(25),5,7,9(27),13,15,17(26),2
1,23-nonaene-7,15,23-triol

CAS Number 62218-13-7 [3]

KUTVNHOAKHJJFL-

InChl Ke
y ZSIJVUTGSA-N

C1=CC(=CC=C1C2C3C4=C5
C(C(OC5=CC(=C4)0)C6=CC=
Canonical SMILES C(C=CB)0)C7=C8C(C(OC8=C
C(=C7)0)C9=CC=C(C=C9)0)
C1=C3C(=CC(=C1)0)02)0

Topological Polar Surface Area

(TPSA) 149 A2 [6]
logP 6.165 [6]
Hydrogen Bond Donors 6 [6]
Hydrogen Bond Acceptors 9 [6]
Rotatable Bonds 3 [6]
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Stereochemistry

The biological activity of complex molecules like a-viniferin is intrinsically linked to their three-
dimensional structure, or stereochemistry. a-Viniferin is a chiral molecule possessing six
stereocenters, leading to the possibility of numerous stereoisomers.[6]

Absolute Configuration

The term "absolute configuration” refers to the precise spatial arrangement of atoms at a chiral
center.[7] For a-viniferin, the absolute configuration is designated using the Cahn-Ingold-Prelog
(CIP) R/S notation. The most commonly isolated and studied form is (+)-a-viniferin, which has
the absolute configuration of (2R,3R,10R,11R,18S,19S), as reflected in its IUPAC name.[3] The
designation "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates plane-
polarized light to the right.

Relative Configuration

The relative configuration describes the orientation of substituents relative to each other within
the molecule. In a-viniferin, the relative stereochemistry of the protons on the dihydrofuran
rings is crucial. The stereochemical configuration has been determined primarily through 2D
Nuclear Overhauser Effect Spectroscopy (NOESY).[1] NOESY experiments detect protons that
are close in space, allowing for the determination of their relative orientations.

For a-viniferin, NOESY spectra show cross-peaks indicating that the protons at the 2- and 3-
positions of the dihydrobenzofuran units are trans to each other.[1] This trans configuration is a
key stereochemical feature of the molecule.[1]

Experimental Protocols for Structural Elucidation

The determination of the complex structure of a-viniferin requires a combination of modern
analytical techniques. The general workflow involves isolation and purification, followed by
structural analysis using spectroscopic methods.

Isolation and Purification

a-Viniferin is typically isolated from plant sources such as Vitis vinifera (grapevine) or Caragana
chamlagu.[1][4] A general protocol is as follows:
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» Extraction: The plant material (e.g., stem bark, roots) is dried, powdered, and extracted with
a solvent like acetone or methanol.[8]

» Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with a
series of solvents of increasing polarity to separate compounds based on their solubility.

o Chromatography: The resulting fractions are further purified using various chromatographic
techniques, such as column chromatography over silica gel, followed by preparative High-
Performance Liquid Chromatography (HPLC) to yield pure a-viniferin.

Spectroscopic Analysis

The definitive structure and stereochemistry are determined using a suite of spectroscopic
methods:

o Mass Spectrometry (MS): Used to determine the molecular weight and elemental
composition of the molecule.

« Infrared (IR) Spectroscopy: Provides information about the functional groups present, such
as hydroxyl (-OH) and aromatic rings.

» Ultraviolet-Visible (UV) Spectroscopy: Reveals information about the conjugated Tt-electron
systems within the molecule.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for
elucidating the detailed structure.

o H-NMR and 3C-NMR: Used to identify the number and types of hydrogen and carbon
atoms and their chemical environments.

o 2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between
protons and carbons, allowing for the assembly of the molecular skeleton.

o 2D NOESY: As mentioned previously, this technique is critical for determining the relative
stereochemistry by identifying protons that are spatially close. The appearance of specific
cross-peaks between protons confirms their trans or cis relationship.[1]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.researchgate.net/figure/The-molecule-structure-of-a-viniferin_fig1_41891973
https://pmc.ncbi.nlm.nih.gov/articles/PMC9414909/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the isolation and structural
characterization of a-viniferin and a simplified representation of its known inhibitory action.
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Figure 2. Experimental Workflow for a-Viniferin Analysis
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Caption: Experimental Workflow for a-Viniferin Analysis.
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Caption: Inhibitory Action of a-Viniferin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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